molecular formula C23H17NO3 B10870823 2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid

2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid

Cat. No.: B10870823
M. Wt: 355.4 g/mol
InChI Key: FRJGKUNNNHAZQB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where the quinoline derivative is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid, or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-3-phenylquinoline-4-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-3-phenylquinoline-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, such as kinases, G-protein coupled receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline-4-carboxylic acid: Lacks the methoxyphenyl group, which may result in different biological activities and properties.

    2-(4-Hydroxyphenyl)-3-phenylquinoline-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    2-(4-Methoxyphenyl)-3-(4-methoxyphenyl)quinoline-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C23H17NO3/c1-27-17-13-11-16(12-14-17)22-20(15-7-3-2-4-8-15)21(23(25)26)18-9-5-6-10-19(18)24-22/h2-14H,1H3,(H,25,26)

InChI Key

FRJGKUNNNHAZQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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